molecular formula C8H17NO2 B8233708 7-(Methylamino)heptanoic acid CAS No. 90227-27-3

7-(Methylamino)heptanoic acid

Cat. No.: B8233708
CAS No.: 90227-27-3
M. Wt: 159.23 g/mol
InChI Key: KBMWCYLQINPRTE-UHFFFAOYSA-N
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Description

7-(Methylamino)heptanoic acid is an organic compound with the molecular formula C8H17NO2 It is a derivative of heptanoic acid, where a methylamino group is attached to the seventh carbon atom of the heptanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Methylamino)heptanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with heptanoic acid.

    Amidation: Heptanoic acid is converted to its corresponding amide using methylamine under controlled conditions.

    Hydrolysis: The resulting amide is then hydrolyzed to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Amidation: Using large reactors to facilitate the amidation process with methylamine.

    Catalysts: Employing catalysts to enhance the reaction rate and yield.

    Purification: Utilizing techniques such as crystallization or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 7-(Methylamino)heptanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products:

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Alcohols or primary amines.

    Substitution Products: Compounds with varied functional groups replacing the methylamino group.

Scientific Research Applications

7-(Methylamino)heptanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 7-(Methylamino)heptanoic acid exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways: The compound can influence metabolic pathways, potentially altering the synthesis or degradation of other molecules.

Comparison with Similar Compounds

    7-Aminoheptanoic Acid: Similar structure but with an amino group instead of a methylamino group.

    6-Aminohexanoic Acid: Shorter chain length with an amino group.

    8-Aminooctanoic Acid: Longer chain length with an amino group.

Uniqueness: 7-(Methylamino)heptanoic acid is unique due to the presence of the methylamino group, which can impart different chemical properties and reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

7-(methylamino)heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-9-7-5-3-2-4-6-8(10)11/h9H,2-7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMWCYLQINPRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595576
Record name 7-(Methylamino)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90227-27-3
Record name 7-(Methylamino)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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